

Application Notes & Protocols for the Analytical Characterization of α -Cyanoacetophenone

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922

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Introduction

α -Cyanoacetophenone, also known as benzoylacetone or 2-cyano-1-phenylethanone, is a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Its unique structure, featuring a reactive cyano group, makes it a valuable building block for creating diverse and complex molecules, including heterocyclic compounds essential in drug discovery.^[1] Given its importance, rigorous analytical characterization is crucial to ensure purity, confirm identity, and understand its chemical properties. These application notes provide detailed protocols for the characterization of α -cyanoacetophenone using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

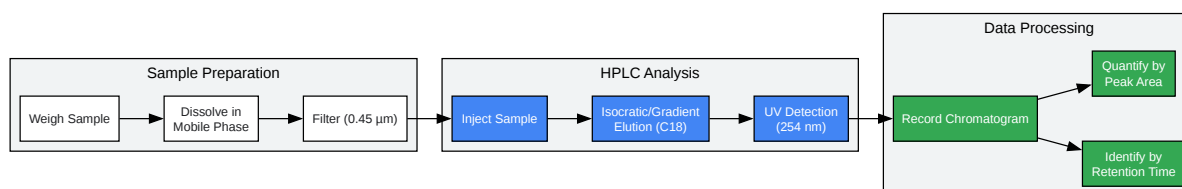
Application: HPLC is employed for the purity assessment and quantification of α -cyanoacetophenone in reaction mixtures and final products. A reverse-phase method is typically suitable for this compound.

Experimental Protocol

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is recommended.

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2] For compounds with similar structures, mobile phases may contain buffers like phosphoric acid or formic acid for mass spectrometry compatibility.[3]
- Flow Rate: 1.0 mL/min.[2][4]
- Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.[2]
- Temperature: Ambient temperature (e.g., 25 °C).
- Sample Preparation: Accurately weigh and dissolve the α -cyanoacetophenone sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m syringe filter before injection to prevent column blockage.[2]
- Injection Volume: 10-20 μ L.
- Analysis: The retention time is used for qualitative identification, while the peak area is used for quantitative analysis against a calibration curve prepared with certified reference standards.

Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of α -cyanoacetophenone.

Quantitative Data Summary (HPLC)

Parameter	Typical Value	Reference
Column Type	Reverse-Phase C18	[2]
Mobile Phase	Acetonitrile:Water (60:40 v/v)	[2]
Flow Rate	1.0 mL/min	[2]
Detection Wavelength	254 nm	[2]
Expected Retention Time (tR)	~5-7 minutes (highly dependent on exact conditions)	[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

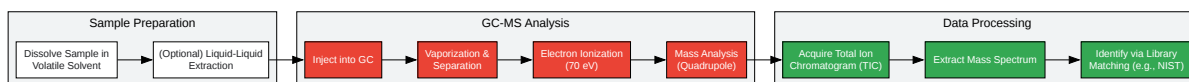
Application: GC-MS is a powerful technique for identifying and quantifying α -cyanoacetophenone, especially in complex matrices. It is also effective for analyzing volatile impurities.

Experimental Protocol

- Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

- **Sample Preparation:** Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If analyzing from a complex matrix (e.g., in a drug formulation), a liquid-liquid extraction may be necessary to isolate the compound.^[5]
- **Injection Mode:** Splitless or split (e.g., 50:1 split ratio) depending on the sample concentration.
- **Mass Spectrometer Parameters:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
- **Analysis:** Identification is confirmed by matching the obtained mass spectrum with a reference library (e.g., NIST) and by its retention time.

Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of α -cyanoacetophenone.

Quantitative Data Summary (GC-MS)

Parameter	Value	Reference
Molecular Formula	C ₉ H ₇ NO	[6]
Molecular Weight	145.16 g/mol	[6][7]
Ionization Mode	Electron Ionization (EI)	[8]
Expected Molecular Ion (M ⁺)	m/z 145	[8][9]
Key Fragmentation Ions	Expected fragments would arise from the loss of CO (m/z 117) and CN (m/z 119), and the presence of the benzoyl cation (m/z 105).	

Nuclear Magnetic Resonance (NMR) Spectroscopy

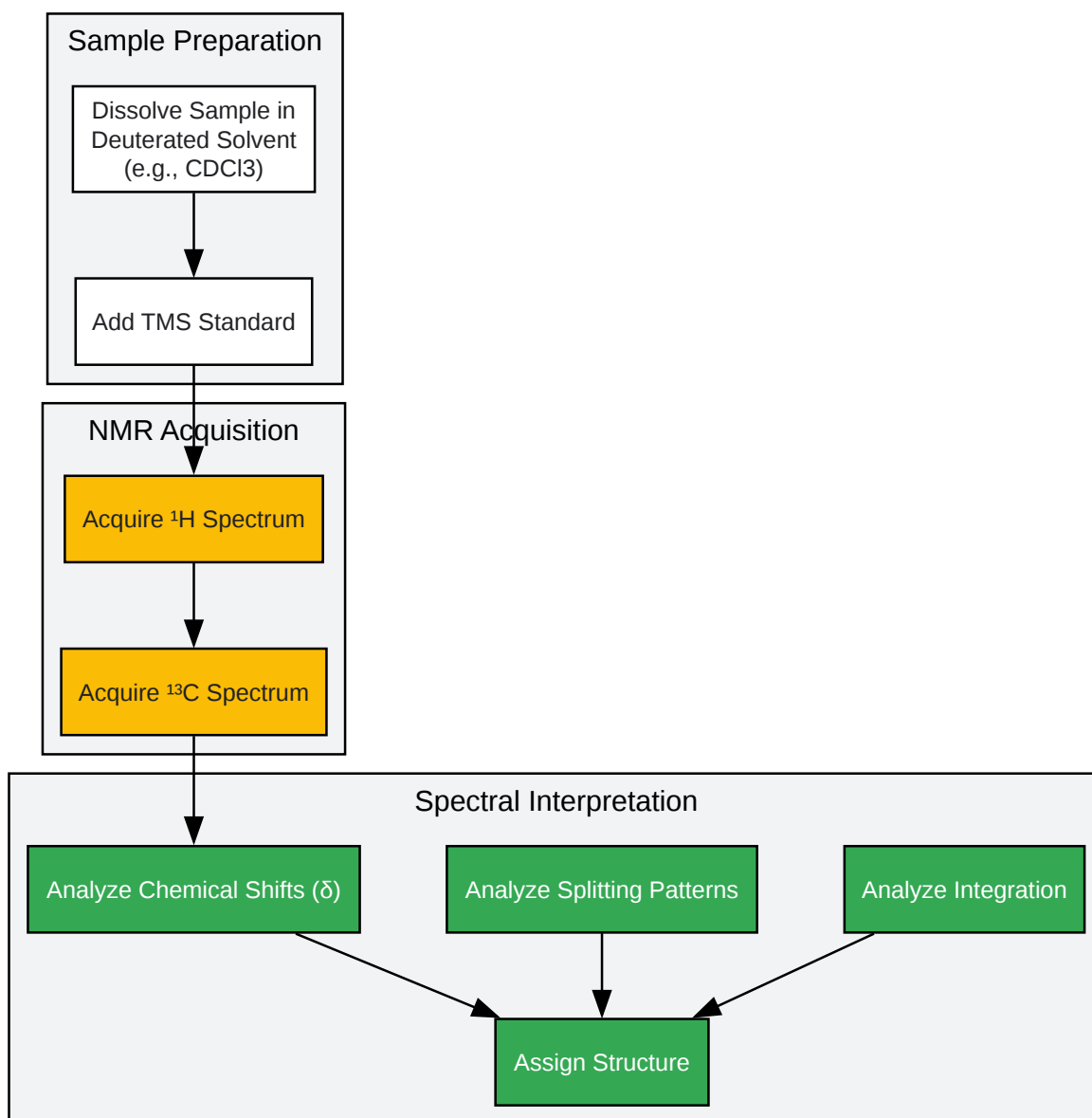
Application: NMR spectroscopy is the definitive method for the structural elucidation and confirmation of α -cyanoacetophenone. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Analysis: Chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign protons and carbons to the molecular structure.

Logical Flow for NMR Analysis



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Caption: Logical flow for NMR structural elucidation.

Expected NMR Data Summary (in CDCl₃)

¹H NMR (Based on similar acetophenone structures)[10][11]

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
CH ₂	~4.0 - 4.2	Singlet (s)	2H	Methylene protons adjacent to C=O and CN
Aromatic	~7.5 - 7.7	Multiplet (m)	2H	Meta-protons of the phenyl ring
Aromatic	~7.7 - 7.9	Multiplet (m)	1H	Para-proton of the phenyl ring
Aromatic	~8.0 - 8.2	Multiplet (m)	2H	Ortho-protons of the phenyl ring (deshielded by C=O)

¹³C NMR (Based on similar acetophenone structures)[12][13]

Carbon	Expected Chemical Shift (δ , ppm)	Assignment
CH ₂	~27 - 30	Methylene carbon
C≡N	~115 - 118	Nitrile carbon
Aromatic CH	~128 - 130	Ortho & Meta carbons
Aromatic CH	~134 - 136	Para carbon
Aromatic C	~135 - 138	Quaternary carbon attached to the carbonyl
C=O	~190 - 195	Carbonyl carbon

Infrared (IR) Spectroscopy

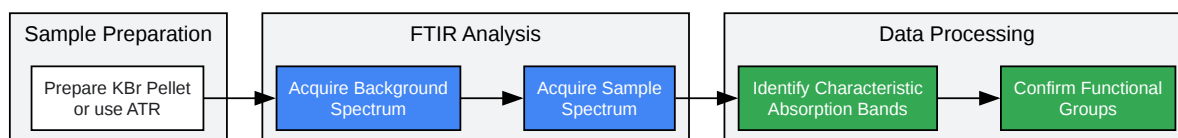
Application: IR spectroscopy is used to identify the key functional groups present in the α -cyanoacetophenone molecule. It is a rapid and non-destructive technique.

Experimental Protocol

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.

- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow for IR Analysis



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Caption: Workflow for the FTIR analysis of functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration	Functional Group	Reference
~3100-3000	C-H stretch	Aromatic	[14]
~2260-2240	$\text{C}\equiv\text{N}$ stretch	Nitrile	[14]
~1685-1695	$\text{C}=\text{O}$ stretch	Aryl Ketone	[14][15]
~1600, ~1450	$\text{C}=\text{C}$ stretch	Aromatic Ring	[14][16]

Thermal Analysis (TGA/DSC)

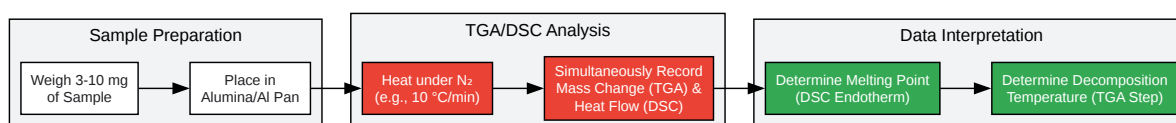
Application: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, melting point, and decomposition profile of α -cyanoacetophenone.[17]

Experimental Protocol

- Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

- Sample Preparation: Place a small, accurately weighed amount of the sample (3-10 mg) into an aluminum or ceramic pan.[18]
- TGA/DSC Conditions:
 - Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[18]
 - Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[18]
- Analysis:
 - DSC: The endothermic peak in the DSC curve indicates the melting point of the compound.
 - TGA: The TGA curve shows the mass loss of the sample as a function of temperature, indicating its decomposition temperature and thermal stability. The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of decomposition occurs. [19]

Workflow for Thermal Analysis



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Caption: Workflow for TGA/DSC thermal characterization.

Thermal Properties Summary

Parameter	Typical Value	Technique	Reference
Melting Point	75-84 °C	DSC	[1]
Thermal Stability	Determined by onset of decomposition	TGA	[18]

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